molecular formula C12H20Cl2N2O B3248439 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1864073-10-8

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No. B3248439
CAS RN: 1864073-10-8
M. Wt: 279.20
InChI Key: KFESXNHNZYBFIT-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1864073-10-8 . It has a molecular weight of 279.21 . The IUPAC name for this compound is 2-(2-morpholinophenyl)ethan-1-amine dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O.2ClH/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14;;/h1-4H,5-10,13H2;2*1H . This indicates that the compound has a morpholine ring attached to a phenyl ring through an ethan-1-amine linker. The compound also has two chloride ions associated with it, as indicated by the ‘.2ClH’ in the InChI code .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 279.21 .

properties

IUPAC Name

2-(2-morpholin-4-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14;;/h1-4H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFESXNHNZYBFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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